Cas no 1006484-53-2 (methyl(1-propyl-1H-pyrazol-3-yl)methylamine)

methyl(1-propyl-1H-pyrazol-3-yl)methylamine structure
1006484-53-2 structure
Product Name:methyl(1-propyl-1H-pyrazol-3-yl)methylamine
CAS No:1006484-53-2
MF:C8H15N3
MW:153.224801301956
MDL:MFCD04970276
CID:3056938
PubChem ID:19620904
Update Time:2025-07-17

methyl(1-propyl-1H-pyrazol-3-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-N-[(1-propyl-1H-pyrazol-3-yl)methyl]amine
    • methyl(1-propyl-1H-pyrazol-3-yl)methylamine
    • AKOS000310420
    • CS-0240734
    • 1006484-53-2
    • methyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine
    • N-methyl-1-(1-propyl-1H-pyrazol-3-yl)methanamine
    • SCHEMBL24777122
    • methyl[(1-propylpyrazol-3-yl)methyl]amine
    • EN300-229824
    • STK349750
    • BBL040034
    • GQB48453
    • N-methyl-1-(1-propylpyrazol-3-yl)methanamine
    • MDL: MFCD04970276
    • Inchi: 1S/C8H15N3/c1-3-5-11-6-4-8(10-11)7-9-2/h4,6,9H,3,5,7H2,1-2H3
    • InChI Key: LITWSGCCWNIWON-UHFFFAOYSA-N
    • SMILES: N1(C=CC(CNC)=N1)CCC

Computed Properties

  • Exact Mass: 153.126597491Da
  • Monoisotopic Mass: 153.126597491Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 29.9Ų

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Additional information on methyl(1-propyl-1H-pyrazol-3-yl)methylamine

Exploring Methyl(1-propyl-1H-pyrazol-3-yl)methylamine (CAS No. 1006484-53-2): Properties, Applications, and Innovations

In the realm of specialized organic compounds, methyl(1-propyl-1H-pyrazol-3-yl)methylamine (CAS No. 1006484-53-2) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by its pyrazole core and amine functionality, serves as a pivotal intermediate in pharmaceutical research, agrochemical development, and material science. Its molecular framework, combining a 1-propyl-1H-pyrazol-3-yl group with a methylamine moiety, offers a balance of reactivity and stability, making it a valuable asset in synthetic chemistry.

The growing interest in CAS No. 1006484-53-2 aligns with broader trends in drug discovery and precision agriculture. Researchers are increasingly exploring heterocyclic compounds like this one for their potential to modulate biological pathways or enhance crop protection. A surge in searches for "pyrazole derivatives in medicine" and "sustainable agrochemicals" underscores its relevance. Moreover, the compound’s compatibility with green chemistry principles—such as reduced toxicity and efficient synthesis—positions it as a candidate for eco-friendly innovations.

From a structural perspective, methyl(1-propyl-1H-pyrazol-3-yl)methylamine exemplifies how subtle modifications to a pyrazole ring can influence physicochemical properties. The propyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules, while the methylamine tail introduces nucleophilic character for further derivatization. Such attributes are critical in designing small-molecule inhibitors or catalysts, topics frequently queried in academic and industrial forums.

Beyond its scientific merits, the compound’s nomenclature—often a point of confusion—highlights the need for clear chemical naming conventions. Searches for "IUPAC name of methyl(1-propyl-1H-pyrazol-3-yl)methylamine" reflect this demand. Proper identification ensures accurate literature retrieval and regulatory compliance, particularly in patent filings or safety assessments. Tools like Cheminformatics databases and spectroscopic analysis (e.g., NMR, MS) are indispensable for verification.

Innovations in high-throughput screening and computational modeling have further amplified the utility of CAS No. 1006484-53-2. Virtual libraries increasingly feature such scaffolds to predict binding affinities or optimize synthetic routes. Concurrently, questions like "how to synthesize pyrazole-based amines" or "applications of methyl(1-propyl-1H-pyrazol-3-yl)methylamine in materials" dominate niche search engines, signaling interdisciplinary appeal.

In summary, methyl(1-propyl-1H-pyrazol-3-yl)methylamine represents a convergence of structural ingenuity and practical utility. Its role in addressing contemporary challenges—from targeted therapeutics to sustainable chemistry—ensures its place in ongoing scientific discourse. As research evolves, so too will its applications, guided by both curiosity and computational advancements.

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